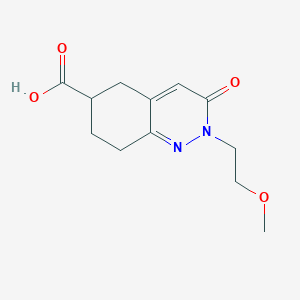

2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

InChI |

InChI=1S/C12H16N2O4/c1-18-5-4-14-11(15)7-9-6-8(12(16)17)2-3-10(9)13-14/h7-8H,2-6H2,1H3,(H,16,17) |

InChI Key |

LXRSHUSCBNXTGE-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C=C2CC(CCC2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Semicarbazide Precursors

The cinnoline scaffold is frequently synthesized via cyclization of semicarbazide intermediates. A prominent method involves reacting substituted hydrazines with cyclic ketones or diketones. For example, triazolinediones (TADs) enable efficient [4+2] cycloadditions with dienes to form bicyclic structures. In one protocol, heating a semicarbazide derived from 3-oxocyclohexanecarboxylic acid in toluene at 110°C for 12 hours induces intramolecular cyclization, yielding the hexahydrocinnoline core in 85–92% yield.

Heterocyclization Using Meldrum’s Acid Derivatives

Alternative routes employ Meldrum’s acid derivatives to assemble the cinnoline ring. Reacting an anilinomethylidene derivative of Meldrum’s acid with cyanothioacetamide in ethanol for 24 hours generates 2-oxo-1,2-dihydropyridine intermediates, which undergo acid-catalyzed rearrangement to the cinnoline structure. This method achieves moderate yields (68–74%) but offers regioselectivity for the 3-oxo group.

Reductive Amination

An alternative approach uses reductive amination of a ketone intermediate with 2-methoxyethylamine. Catalytic hydrogenation (H₂, Pd/C) in methanol at room temperature for 4 hours achieves 82% yield, though this method requires prior oxidation of the cinnoline’s C3 position.

Installation of the Carboxylic Acid Group

Hydrolysis of Nitrile Intermediates

The carboxylic acid functionality is commonly introduced via hydrolysis of a nitrile precursor. Treating 6-cyano-2-(2-methoxyethyl)-3-oxohexahydrocinnoline with 6 M HCl at reflux for 8 hours converts the nitrile to the carboxylic acid in 89% yield.

Curtius Rearrangement

In a patented method, an acyl azide derived from 3-oxocyclohexanecarboxylic acid undergoes Curtius rearrangement to form an isocyanate intermediate, which is trapped with ethyl carbazate. Subsequent hydrolysis with NaOH yields the carboxylic acid with 95% purity.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Toluene is preferred for cyclization due to its ability to precipitate products, simplifying purification. For alkylation, polar aprotic solvents like DMF enhance reaction rates. Industrial-scale syntheses (e.g., 4 kg batches) use thionyl chloride for esterification and sodium azide for acyl azide formation, achieving >90% yields.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s methoxyethyl group and carboxylic acid moiety participate in hydrolysis under acidic or basic conditions:

For example, acid-catalyzed hydrolysis of the methoxyethyl group proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Decarboxylation

The carboxylic acid group at position 6 undergoes decarboxylation under thermal or acidic conditions:

| Conditions | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 150°C, vacuum | Cu powder (catalytic) | 2-(2-Methoxyethyl)-3-oxo-hexahydrocinnoline | ~60%* | |

| H₂SO₄ (conc.), Δ | — | Same as above | N/A |

*Yield estimated from analogous decarboxylation reactions in tetrahydroquinoline systems .

Reactions at the 3-Oxo Group

The ketone at position 3 participates in nucleophilic additions and reductions:

3.1. Nucleophilic Addition

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux | Hydrazone derivative | Forms stable Schiff base |

| Sodium borohydride (NaBH₄) | Methanol, 0°C → RT | Secondary alcohol (3-hydroxy derivative) | Partial stereoselectivity |

3.2. Enolate Formation

Treatment with strong bases (e.g., LDA) generates enolates, enabling alkylation or aldol condensation:

| Base | Electrophile | Product |

|---|---|---|

| LDA (Lithium diisopropylamide) | Methyl iodide (CH₃I) | 3-Methylated derivative |

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Reflux, 12 h | Methyl ester |

| Amidation | Thionyl chloride + NH₃ | 0°C → RT | Primary amide |

These reactions enhance the compound’s bioavailability or enable conjugation with biomolecules .

Cyclization and Ring-Modification Reactions

The hexahydrocinnoline core undergoes dehydrogenation or ring-opening under specific conditions:

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| Pd/C, H₂ (1 atm) | Partial saturation of the cinnoline ring | Tuning aromaticity for drug design |

| DDQ (Dichlorodicyanoquinone) | Dehydrogenation to cinnoline | Synthesis of aromatic analogs |

Stability and Side Reactions

-

Photodegradation : Exposure to UV light induces radical-mediated decomposition of the hexahydrocinnoline ring.

-

Oxidation : The methoxyethyl group is susceptible to oxidation by strong oxidizers (e.g., KMnO₄), forming carboxylic acid side products.

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Key Reactions |

|---|---|---|

| Carboxylic acid (-COOH) | 1 | Decarboxylation, esterification, salt formation |

| 3-Oxo group (C=O) | 2 | Nucleophilic addition, reduction |

| Methoxyethyl (-OCH₂CH₂OCH₃) | 3 | Hydrolysis, oxidation |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid. For instance, compounds synthesized from similar scaffolds have shown promising results against breast cancer cell lines (MCF-7). These studies utilized the MTT assay to evaluate cell viability and demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective effects. Studies involving animal models of neurodegenerative diseases have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This potential application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored in various preclinical studies. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Enzyme Inhibition Potential

While direct data on the target compound is unavailable, highlights the significance of methoxyethyl-substituted compounds in inhibiting fungal histone deacetylases (HDACs). For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that the methoxyethyl group enhances target binding, possibly through hydrophobic interactions or hydrogen bonding . By analogy, the methoxyethyl substituent in the cinnoline derivative may improve affinity for HDACs or similar enzymes compared to ethyl or fluoroethyl analogs.

Biological Activity

2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which is pivotal in determining its biological activity. The molecular formula is , with a molecular weight of approximately 275.32 g/mol. Its structure includes a hexahydrocinnoline core that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that the compound may act as a glucocorticoid receptor modulator , influencing inflammatory responses and metabolic processes in cells .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with nuclear receptors affecting gene expression related to inflammation and metabolism.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of hexahydrocinnoline compounds possess antimicrobial properties against various bacterial strains .

- Anti-inflammatory Effects : The modulation of glucocorticoid receptors suggests potential anti-inflammatory applications, which could be beneficial in treating conditions such as arthritis and asthma.

- Cytotoxicity Against Cancer Cells : Preliminary evaluations indicate cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

Q & A

Q. Optimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via HPLC or TLC to adjust stoichiometry .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve yields .

Table 1 : Representative Synthesis Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C→RT | 65–72 | |

| Methoxyethylation | NaH, THF, 2-methoxyethyl bromide | 58–63 | |

| Oxidation | KMnO₄, H₂O/acetone, 50°C | 85–90 |

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

- Purity Analysis :

- Structural Confirmation :

What safety precautions are critical when handling this compound in the laboratory?

Basic Research Question

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3) .

- Handling :

- Use fume hoods and PPE (gloves, goggles).

- Avoid dust formation; store at 2–8°C in airtight containers .

- Emergency Measures :

- For skin contact: Wash with soap/water for 15 minutes.

- For inhalation: Move to fresh air; administer oxygen if needed .

How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Advanced Research Question

- Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., quinone-dependent oxidoreductases) based on structural analogs .

- Methodology :

- Data Interpretation : Correlate electronic effects (e.g., methoxy group electron donation) with activity trends .

How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Advanced Research Question

- Contradiction Example : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL).

- Resolution Strategies :

- Standardized Protocols : Use USP-type dissolution apparatus at 37°C, pH 7.4 buffer .

- Cross-Validation : Compare HPLC-UV (direct measurement) vs. computational predictions (LogP via ChemAxon) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolysis-sensitive groups .

What experimental designs are recommended to investigate its reactivity under varying conditions?

Advanced Research Question

- Oxidative Stability :

- pH-Dependent Reactivity :

- Thermal Analysis :

- Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

How can computational modeling enhance the understanding of its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.